Triphenylene-1,5,9-triamine

Catalog No.
S2991283
CAS No.
371786-11-7
M.F
C18H15N3
M. Wt
273.339
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylene-1,5,9-triamine

CAS Number

371786-11-7

Product Name

Triphenylene-1,5,9-triamine

IUPAC Name

triphenylene-1,5,9-triamine

Molecular Formula

C18H15N3

Molecular Weight

273.339

InChI

InChI=1S/C18H15N3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H,19-21H2

InChI Key

TXQXBGIHSVUGNV-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C4C(=C2C(=C1)N)C=CC=C4N)C=CC=C3N

solubility

not available

Organic Synthesis and Material Science

  • Building Block for Functional Molecules

    TPTA's structure, with a triphenylene core and three amine groups, makes it a valuable building block for synthesizing complex organic molecules. Researchers utilize it to create novel materials with diverse functionalities ().

  • Organic Frameworks (COFs)

    TPTA shows promise as a monomer for constructing Covalent Organic Frameworks (COFs). COFs are porous materials with potential applications in gas storage, separation, and catalysis. Studies suggest TPTA-based COFs exhibit good stability and tunable properties ().

Optoelectronic Properties and Applications

  • Fluorescence Properties

    TPTA exhibits interesting fluorescence properties, making it a potential candidate for optoelectronic applications. Researchers are exploring its use in organic light-emitting diodes (OLEDs) and other light-emitting devices due to its efficient light emission ().

  • Biomolecule Labeling

    TPTA's fluorescence properties combined with low cytotoxicity make it suitable for biomolecule labeling. Researchers are investigating its use in cell imaging and tracking applications to visualize biological processes ().

Triphenylene-1,5,9-triamine is an organic compound with the molecular formula C₁₈H₁₅N and a molecular weight of 273.337 g/mol. This compound features a triphenylene core structure, which consists of four fused benzene rings, with three amine groups attached at the 1, 5, and 9 positions. The presence of these amine groups enhances its reactivity and solubility in various solvents, making it a valuable compound in organic synthesis and materials science .

Typical for amines and polycyclic aromatic compounds. These include:

  • Nucleophilic Substitution: The amine groups can react with electrophiles to form substituted products.
  • Electrophilic Aromatic Substitution: The aromatic nature of the triphenylene structure allows for electrophilic addition reactions.
  • Reduction Reactions: The compound can be reduced to yield different derivatives by using reducing agents like lithium aluminum hydride .

These reactions make Triphenylene-1,5,9-triamine a versatile intermediate for synthesizing more complex organic molecules.

Research on the biological activity of Triphenylene-1,5,9-triamine is limited but indicates potential applications in medicinal chemistry. Its structure suggests possible interactions with biological targets due to the presence of multiple amine groups, which could facilitate binding to proteins or nucleic acids. Preliminary studies suggest that derivatives of triphenylene compounds may exhibit antitumor and antimicrobial properties .

Several methods have been reported for synthesizing Triphenylene-1,5,9-triamine:

  • Reduction of Triphenylene Derivatives: One common approach involves the reduction of 1,5,9-trinitrotriphenylene using nickel acetate in a solvent mixture of tetrahydrofuran and methanol .
  • Amidation Reactions: Another method includes the reaction of triphenylene derivatives with ammonia or primary amines under specific conditions to introduce amine groups at the desired positions .
  • Cyclization Techniques: Cyclization reactions involving appropriate precursors can also yield Triphenylene-1,5,9-triamine through controlled polymerization or condensation reactions.

Triphenylene-1,5,9-triamine has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of dyes and pigments.
  • Material Science: Its unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
  • Polymer Industry: It is utilized in producing polymers that require enhanced thermal stability and solubility .

Studies on the interactions of Triphenylene-1,5,9-triamine with other molecules are crucial for understanding its potential applications. Interaction studies often focus on:

  • Binding Affinity: Investigating how well it binds to various biological targets.
  • Solubility Profiles: Understanding how its solubility affects its application in different solvents or matrices.

These studies help elucidate its role in biological systems and its utility in material applications.

Triphenylene-1,5,9-triamine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
TriphenyleneC₁₈H₁₂Lacks amine groups; primarily used in materials science.
PhenazineC₁₂H₈N₂Contains nitrogen atoms but lacks the triphenylene structure; used in dyes.
PyreneC₁₆H₁₀Similar polycyclic structure; used in organic electronics but lacks amine functionality.
AnthraceneC₁₄H₁₀Another polycyclic aromatic hydrocarbon; used in dyes and as a precursor for other compounds.

The uniqueness of Triphenylene-1,5,9-triamine lies in its combination of a polycyclic aromatic core with multiple amine functionalities, enhancing its reactivity and potential applications compared to these similar compounds .

Palladium-Catalyzed Cross-Coupling Strategies for Core Functionalization

Palladium-catalyzed cross-coupling reactions have proven instrumental in functionalizing the triphenylene core. A prominent method involves the Sonogashira coupling reaction, which facilitates the introduction of alkynyl groups to the aromatic framework. In one documented synthesis, 1,5,9-triiodotriphenylene undergoes Sonogashira coupling with terminal alkynes in the presence of bis(triphenylphosphine)palladium(II) dichloride ($$ \text{PdCl}2(\text{PPh}3)_2 $$) and cuprous iodide ($$ \text{CuI} $$). The reaction proceeds under inert conditions in triethylamine, with a molar ratio of 1:0.05:0.04:3.6 (substrate:Pd catalyst:CuI:alkyne).

The mechanism involves three key steps: (1) oxidative addition of the aryl halide to palladium, (2) transmetallation with the copper-acetylide intermediate, and (3) reductive elimination to form the carbon-carbon bond. The choice of ligands and solvents critically influences reaction efficiency. For instance, triethylamine acts as both a solvent and a base, neutralizing hydrogen iodide byproducts and preventing catalyst deactivation.

Table 1: Catalytic Systems for Sonogashira Coupling

Catalyst SystemSolventTemperature (°C)Yield (%)
$$ \text{PdCl}2(\text{PPh}3)_2 / \text{CuI} $$Triethylamine7078–85
$$ \text{Pd(PPh}3)4 / \text{CuI} $$DMF10065–72

The steric bulk of triphenylphosphine ligands enhances stability but may reduce reactivity in highly substituted systems. Electronic effects also play a role; electron-deficient aryl iodides exhibit faster oxidative addition rates, while electron-rich alkynes favor transmetallation.

Multi-Step Annelation Approaches in Fused Polycyclic Framework Construction

Multi-step annelation strategies are pivotal for constructing the fused polycyclic architecture of Triphenylene-1,5,9-triamine. A two-step process involving cyclization of 1,5,9-triyne intermediates has been reported. Initially, Sonogashira coupling introduces alkynyl substituents, followed by platinum-catalyzed cyclization. For example, treating 1,5,9-triyne triphenylene with platinum(II) chloride ($$ \text{PtCl}_2 $$) in toluene under reflux induces cyclization via alkyne coordination and subsequent C–C bond formation.

An alternative annelation method employs 1,8-diazabicycloundec-7-ene (DBU) in N-methylpyrrolidone (NMP), which promotes base-mediated cyclization. DBU deprotonates terminal alkynes, generating nucleophilic acetylides that attack adjacent electrophilic carbons, leading to ring closure. This method avoids noble-metal catalysts but requires stringent moisture-free conditions.

Table 2: Annelation Conditions and Outcomes

MethodCatalystSolventTime (h)Product Purity (%)
$$ \text{PtCl}_2 $$-mediated$$ \text{PtCl}_2 $$Toluene12–1592–95
DBU-mediatedDBUNMP3–488–90

The choice between metal-catalyzed and base-mediated annelation depends on substrate compatibility. Platinum-based methods excel for electron-deficient systems, while DBU is preferable for sterically hindered intermediates.

Steric and Electronic Effects in Friedel-Crafts Cyclization Reactions

While Friedel-Crafts cyclization is less commonly employed for Triphenylene-1,5,9-triamine synthesis, steric and electronic factors in related cyclization reactions offer valuable insights. In platinum-catalyzed annelation, bulky substituents on the triphenylene core hinder alkyne coordination to the metal center, reducing reaction rates. For instance, tert-butyl groups at peripheral positions decrease yields by 15–20% compared to methyl substituents.

Electronic effects manifest in the reactivity of amine groups. The electron-donating nature of the amine substituents activates adjacent carbon atoms for nucleophilic attack, facilitating ring closure. However, excessive electron density can destabilize intermediates, leading to side reactions such as oligomerization. Computational studies suggest that amine protonation under acidic conditions enhances electrophilicity, promoting cyclization but requiring careful pH control.

Solvent-Mediated Crystallization Techniques for Purity Optimization

Solvent selection profoundly impacts the crystallization efficiency and purity of Triphenylene-1,5,9-triamine. Polar aprotic solvents like NMP and dimethylformamide (DMF) enhance solubility during synthesis but complicate crystallization due to high boiling points. Post-reaction purification often involves sequential solvent exchanges. For example, crude product dissolved in tetrahydrofuran (THF) is gradually diluted with ethanol to induce precipitation, yielding crystals with 95–98% purity.

Table 3: Solvent Effects on Crystallization

Solvent PairSolubility (mg/mL)Crystal Size (µm)Purity (%)
THF/Ethanol120/2050–10095–98
Dichloromethane/Hexane90/1010–3090–93

Temperature gradients further refine crystal quality. Slow cooling from 60°C to 25°C in THF/ethanol mixtures produces larger, defect-free crystals, whereas rapid quenching results in amorphous aggregates.

Density Functional Theory Analysis of Radical Stabilization Mechanisms

Density Functional Theory has been instrumental in probing the radical stabilization mechanisms in triphenylene-1,5,9-triamine. The compound’s triamine-functionalized triphenylene core enables delocalization of unpaired electrons across its aromatic system, which stabilizes radical intermediates. Calculations reveal that the biradical state of the molecule exhibits a singlet ground state with a low energy gap between singlet and triplet states, a characteristic attributed to the conjugation of nitrogen lone pairs with the aromatic $$\pi$$-system [1] [6].

The geometry optimization of the biradical conformation shows bond-length alternation patterns consistent with partial quinoidal distortion in the central triphenylene ring. This distortion facilitates spin polarization, where the unpaired electrons localize preferentially on the nitrogen atoms and adjacent carbon centers. A comparative analysis of spin densities in the singlet and triplet states further highlights the role of aromatic stabilization in reducing radical recombination energy. For instance, the singlet biradical state demonstrates a spin density distribution of $$ \pm 0.45 \, \text{e}^- $$ on the nitrogen atoms, while the triplet state shows uniform spin density across the entire $$\pi$$-system [6].

Table 1: Key DFT Parameters for Radical States in Triphenylene-1,5,9-Triamine

PropertySinglet StateTriplet State
Energy Gap (eV)0.320.29
Spin Density (N atoms)$$\pm 0.45$$$$0.15$$
Bond Length Alternation (Å)1.38–1.421.36–1.44

These findings underscore the compound’s ability to stabilize multiple radical species, making it a candidate for applications in organic magnetic materials and redox-active catalysts [1] [6].

Spin Density Distribution Patterns in Triradical Conformations

Spin density distribution in triradical conformations of triphenylene-1,5,9-triamine reveals intricate patterns governed by molecular symmetry and electron correlation effects. In the high-spin quartet state ($$S = 3/2$$), spin densities localize predominantly at the 1, 5, and 9 positions, corresponding to the amine-substituted carbon sites. The spin density magnitude at these positions reaches $$0.65 \, \text{e}^-$$, while adjacent carbon atoms exhibit reduced densities of $$0.12 \, \text{e}^-$$ [6].

The relativistic DFT framework further clarifies the role of spin-orbit coupling in modulating these distributions. For example, spin-polarized charge transfer between the nitrogen lone pairs and the aromatic ring induces a ferromagnetic coupling mechanism, stabilizing the triradical state. This coupling is quantified through the Heisenberg exchange parameter ($$J$$), which yields a value of $$+12.5 \, \text{cm}^{-1}$$, indicating weak but significant ferromagnetic interactions [6].

Table 2: Spin Density Magnitudes in Triradical Conformations

Atomic PositionSpin Density ($$\text{e}^-$$)
N1$$0.65$$
C2$$0.12$$
C3$$0.08$$
N5$$0.63$$

These patterns highlight the compound’s potential in designing molecular magnets and spintronic devices, where controlled spin density distributions are critical [6].

Non-Covalent Interaction Networks Through NCI Plot Visualization

Non-covalent interaction (NCI) analysis via Reduced Density Gradient (RDG) plots uncovers the role of weak interactions in stabilizing triphenylene-1,5,9-triamine’s supramolecular assemblies. The amine groups participate in intermolecular hydrogen bonding with adjacent molecules, forming dimeric structures with interaction energies of $$-8.3 \, \text{kcal/mol}$$ [3].

NCI plots further reveal $$\pi$$-$$\pi$$ stacking interactions between the triphenylene cores, characterized by van der Waals contacts of $$3.4 \, \text{Å}$$. These interactions contribute to the formation of one-dimensional columnar stacks, which enhance charge carrier mobility in solid-state configurations. Additionally, C–H$$\cdots\pi$$ interactions between methyl groups and aromatic rings ($$-2.1 \, \text{kcal/mol}$$) further stabilize the crystal lattice [3] [5].

Table 3: Non-Covalent Interaction Energies

Interaction TypeEnergy ($$\text{kcal/mol}$$)
N–H$$\cdots$$N$$-8.3$$
$$\pi$$-$$\pi$$ Stacking$$-5.6$$
C–H$$\cdots\pi$$$$-2.1$$

These findings emphasize the compound’s propensity for self-assembly, a property exploitable in organic semiconductors and photovoltaic materials [5].

Frontier Molecular Orbital Engineering for Bandgap Modulation

Frontier molecular orbital (FMO) analysis at the B3LYP/6-31G(d,p) level reveals a HOMO-LUMO gap of $$3.2 \, \text{eV}$$ in triphenylene-1,5,9-triamine, indicative of its semiconducting properties [7]. The HOMO is localized on the amine groups and adjacent carbon atoms, while the LUMO resides predominantly on the triphenylene core. Substitution at the amine positions with electron-withdrawing groups (e.g., nitro or cyano) reduces the gap to $$2.4 \, \text{eV}$$, enhancing charge transport efficiency [7].

Table 4: HOMO-LUMO Gaps Under Functionalization

SubstituentHOMO (eV)LUMO (eV)Gap (eV)
$$-$$NH$$_2$$$$-5.8$$$$-2.6$$$$3.2$$
$$-$$NO$$_2$$$$-6.1$$$$-3.7$$$$2.4$$
$$-$$CN$$-6.3$$$$-3.9$$$$2.4$$

Orbital engineering via $$\pi$$-extension or heteroatom doping further tailors the bandgap, enabling applications in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) [7].

Molecular Structure and Properties

Triphenylene-1,5,9-triamine represents a strategically designed aromatic building block with exceptional potential for constructing π-extended covalent organic frameworks [1] . The compound features a molecular formula of C₁₈H₁₅N₃ with a molecular weight of 273.34 g/mol [1] [3]. The central triphenylene core provides a rigid, planar aromatic system that facilitates extensive π-π stacking interactions, while the three strategically positioned amine groups at the 1, 5, and 9 positions enable precise connectivity in framework assembly [4].

The synthesis of triphenylene-1,5,9-triamine typically proceeds through a multi-step reduction process. The precursor 1,5,9-trinitrotriphenylene undergoes reduction using activated palladium on carbon with hydrazine hydrate in ethanol, yielding the target triamine with 54% efficiency [4]. The resulting compound exhibits a melting point of 139-140°C and appears as a yellow solid with good solubility in organic solvents [4].

Framework Design Strategies

The incorporation of triphenylene-1,5,9-triamine into covalent organic frameworks follows established hexagonal lattice design principles [5] [6]. These frameworks demonstrate remarkable structural regularity, achieving BET surface areas ranging from 800 to 1747 m²/g with pore size distributions between 1.80 and 2.55 nm [5]. The symmetry and planarity of the monomers strongly influence the degrees of crystallinity and surface areas of the resultant frameworks [5].

Strategic framework design incorporates triaryltriazine units to enhance interactions with guest molecules. Studies demonstrate that frameworks containing higher-nitrogen-content triaryltriazine units achieve CO₂ uptake efficiencies up to 65.65 mg/g at 298 K and 92.38 mg/g at 273 K [5]. The conjugated structures containing redox-active triphenylamine groups also exhibit electrochemical properties suitable for energy storage applications [5].

Crystallization and Assembly Mechanisms

The formation of π-extended covalent organic frameworks follows a template-driven crystallization process where π-π stacking interactions serve as the driving force for assembling polygonal sheets into layered frameworks [6]. The process involves periodic ordering of conjugated chains in all three dimensions, enabling extended π-delocalization throughout the framework structure [6].

Post-synthetic modification strategies provide additional control over framework properties. The π-conjugation system can be extended through post-sulfurization processes, converting imine-linked frameworks to thiazole-linked structures that exhibit enhanced photocatalytic activity [7]. This approach results in 5.8-fold improvements in photocatalytic hydrogen peroxide generation compared to unmodified frameworks [7].

Charge Transport Mechanisms in Thin-Film Electron Transport Layers

Intermolecular π-π Stacking Effects

Triphenylene-based materials demonstrate exceptional electron transport properties through strong intermolecular π-π stacking interactions [8] [9]. Research on triphenylene-containing electron transport materials reveals electron mobilities of 3.60×10⁻⁵ and 3.58×10⁻⁵ cm²/V·s at electric fields of 7×10⁵ V/cm for TPTRZ and TPPTRZ compounds respectively [8] [9].

The planar triphenylene units enable one-dimensional charge transport properties with high mobilities along the stacking direction [9]. This preferential orientation results from the natural tendency of triphenylene-based materials to stack perpendicular to the triphenylene plane due to strong intermolecular interactions [9]. The combination of triphenylene with triphenyltriazine fragments creates effective electron transport channels where LUMOs localize primarily on electron-accepting triazine units [9].

Molecular Packing and Transport Efficiency

Studies on disk-shaped triphenylene-tris(naphthaleneimidazole) systems demonstrate the critical importance of molecular packing on transport properties [10] [11]. Linear sidechain variants achieve electron mobilities up to 1.3×10⁻³ cm²/V·s, representing more than one order of magnitude improvement over branched sidechain analogues [10] [11].

This enhancement correlates with ordered twisted packing in thin films, as revealed through variable temperature grazing incidence wide-angle X-ray scattering studies [10] [11]. The reorganization energies and charge-transfer integrals provide fundamental insight into the relationship between molecular stacking geometry and charge transport properties [10] [11].

Temperature-Dependent Transport Mechanisms

Charge transport in triphenylene-based systems exhibits temperature-dependent behavior reflecting transitions between band-like and hopping mechanisms [12]. At low temperatures, charge transport operates in a band-like regime similar to inorganic semiconductors, where total bandwidth determines mobility [13]. As temperature increases, effective bandwidths decrease due to phonon-scattering processes, leading to thermally activated hopping mechanisms [13].

The transfer integral between interacting chains governs the ease of charge transfer, with higher LUMO bandwidth correlating with enhanced electron mobility [13]. Triphenylene-based materials maintain relatively high T₁ energy levels (≈2.9 eV), enabling effective exciton blocking while preserving transport efficiency [9].

Interfacial Engineering for Organic Spintronic Device Integration

Spin Injection and Interface Design

Organic semiconductors composed of light elements offer weak spin-orbit coupling and hyperfine interactions, resulting in long spin relaxation times ideal for spintronic applications [14] [15]. Triphenylene-based systems provide excellent platforms for spin transport over extended distances while maintaining spin coherence [14] [15].

Interface engineering between organic materials and ferromagnetic electrodes critically influences device performance through diverse interfacial phenomena [16]. Studies demonstrate that interfacial proximity effects represent the most powerful method for controlling spin transfer across hybrid organic-inorganic interfaces [17] [18]. The energy of proximity effects exceeds room temperature, enabling practical device operation [17] [18].

Magnetoresistance and Spin Polarization

Research on two-dimensional organic crystals reveals the key role of molecular packing on interface spin polarization [19]. Bilayer devices exhibit higher magnetoresistance (12.3%) with larger estimated spin polarization (43.4%) compared to monolayer systems [19]. This enhancement results from vertically standing molecules that transport spins to bottom organic layers more effectively [19].

Van der Waals metal-transfer techniques enable gentle deposition of ferromagnetic electrodes on organic layers without damaging the underlying structures [19]. This approach achieves high-quality spinterfaces with controlled interfacial sharpness of approximately 1 nm (one molecule size) [17] [18].

Device Architecture and Performance

Organic spin valve devices demonstrate room-temperature magnetoresistance effects with voltage intervals extending to 11 V, significantly exceeding initial targets [17] [18]. Chemical tailoring and electric interfacial tuning provide dual control mechanisms for spin transfer sign, enabling reconfigurable device operation [17] [18].

Spin photovoltaic devices combine spin valve effects with photovoltaic properties, achieving magnetoresistance values of 6.5-7% at room temperature [14]. The photogenerated current modulates output current amplitude, enabling controllable variation from positive to negative output [14].

Molecular Precursor Strategies for Graphene Nanoribbon Synthesis

Bottom-Up Synthesis Approaches

Triphenylene-based molecular precursors enable controlled synthesis of atomically precise graphene nanoribbons through bottom-up assembly strategies [20] [21]. 7,10-dibromo-triphenylene derivatives serve as versatile building blocks that selectively produce different varieties of porous graphene nanomaterials depending on synthetic conditions [20] [21].

Yamamoto polymerization in solution promotes free rotation of triphenylene units around C-C bonds, resulting in cyclotrimer formation with high yields [20] [21]. Conversely, on-surface polymerization on Au(111) restricts molecular rotation, directing coupling toward long polymer chain formation that converts to porous graphene nanoribbons upon annealing [20] [21].

Surface-Assisted Synthesis Mechanisms

Matrix-assisted direct transfer approaches combine advantages of solution synthesis with surface characterization capabilities [22]. Polymeric precursors prepared through nickel-catalyzed polymerization of 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene undergo deposition onto Au(111) substrates using pyrene matrices [22]. Sequential annealing at 300°C removes the matrix, followed by 420°C treatment inducing cyclodehydrogenation to form isolated graphene nanoribbons [22].

On-surface synthesis directly on metal oxide surfaces represents a significant advancement for device integration [23] [24]. Thermally triggered multistep transformations rely on selective sequential activation of C-Br and C-F bonds followed by cyclodehydrogenation [23] [24]. This approach produces atomically precise armchair graphene nanoribbons with well-defined zigzag ends on semiconducting substrates [23] [24].

Structural Control and Properties

Molecular precursor design enables precise control over graphene nanoribbon width, length, and edge structures [25] [26]. Rationally designed monomers polymerize to form non-planar polyphenylene precursors that undergo solution-mediated or surface-assisted cyclodehydrogenation [25] [26]. This methodology provides access to various ribbon structures with different widths, heteroatom doping levels, and optoelectronic properties [25] [26].

Precursor coverage significantly influences synthesis outcomes and substrate transfer success [27]. Higher precursor doses achieve better alignment preservation and reduced surface disorder during transfer processes [27]. Transfer success rates improve from 53% for low coverage to 77% for high coverage samples, with GNR lengths reaching approximately 40 nm for step-edge growth [27].

Extended nanoporous graphenes form through lateral fusion of highly aligned porous graphene nanoribbons grown at high coverage [20] [21]. The basic triphenylene monomer architecture accommodates structural modifications, potentially providing access to diverse porous graphene nanomaterials with tunable energy band gaps [20] [21].

XLogP3

3.6

Dates

Last modified: 08-17-2023

Explore Compound Types